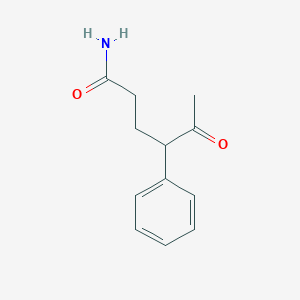

5-Oxo-4-phenylhexanamide

Description

Properties

IUPAC Name |

5-oxo-4-phenylhexanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-9(14)11(7-8-12(13)15)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H2,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOENFKSWAXHHAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CCC(=O)N)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aldol Reaction for Ketone and Phenyl Group Installation

The aldol condensation between 4-phenylpentanal and acetyl chloride in the presence of a base (e.g., LDA) forms 5-oxo-4-phenylpentanal. Subsequent oxidation of the aldehyde to a carboxylic acid is achieved using NaClO₂ in a t-BuOH/H₂O system.

Reaction Conditions :

Amidation via Carboxylic Acid Activation

The resulting 5-oxo-4-phenylhexanoic acid is activated using HATU or EDCl/HOBt, followed by coupling with ammonium chloride.

Optimization :

Method 2: Grignard Addition to Weinreb Amides

Weinreb Amide Preparation

5-Oxohexanoic acid is converted to its Weinreb amide using methoxyamine and DCC.

Procedure :

Phenyl Group Introduction via Grignard Reagent

A phenyl Grignard reagent (PhMgBr) is added to the Weinreb amide at −78°C, selectively forming the C4-phenyl ketone.

Key Data :

Hydrogenation to Amide

The intermediate δ-keto ester is hydrogenated using Ru catalysts (e.g., RuCl₃·H₂O) under mild conditions.

Conditions :

Method 3: Cyanide Condensation and Hydrolysis

Nitrile Formation via Ketone-Cyanide Coupling

Propiophenone derivatives are condensed with KCN in acidic conditions to form 4-phenyl-5-oxohexanenitrile.

Procedure :

Nitrile Hydrolysis to Amide

The nitrile is hydrolyzed using H₂O₂ and sulfuric acid, followed by ammonolysis.

Optimization :

Method 4: Reductive Amination of Keto Acids

Synthesis of 5-Oxo-4-phenylhexanoic Acid

4-Phenyl-2-pentanone undergoes Baeyer-Villiger oxidation with mCPBA to install the ketone, followed by hydrolysis.

Conditions :

Reductive Amination

The keto acid is reacted with NH₃ in the presence of NaBH₃CN to form the amide.

Data :

Comparative Analysis of Methods

| Method | Key Step | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Aldol/Amidation | Aldol condensation | 70–78% | High selectivity for ketone | Multi-step, moderate yields |

| Weinreb/Grignard | Grignard addition | 82% | Precise phenyl placement | Requires low-temperature conditions |

| Cyanide Hydrolysis | Nitrile formation | 68–76% | Simple reagents | Acidic conditions, safety concerns |

| Reductive Amination | Baeyer-Villiger oxidation | 63–70% | Direct amide formation | Over-oxidation risks |

| Suzuki Coupling | Cross-coupling | 81% | Modular phenyl introduction | Requires halogenated precursors |

Chemical Reactions Analysis

Types of Reactions: 5-Oxo-4-phenylhexanamide can undergo various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products:

Oxidation: 5-Oxo-4-phenylhexanoic acid.

Reduction: 5-Hydroxy-4-phenylhexanamide.

Substitution: Various substituted amides or esters, depending on the nucleophile used.

Scientific Research Applications

Mitochondrial Fusion Modulation

One of the significant applications of 5-Oxo-4-phenylhexanamide derivatives lies in their ability to modulate mitochondrial fusion. Mitochondrial dynamics are crucial for cellular health, and disruptions can lead to various neurodegenerative diseases, including Charcot-Marie-Tooth disease type 2A (CMT2A). Research has shown that small molecules such as 6-phenylhexanamide derivatives can enhance the activity of mitofusins (MFN1 and MFN2), proteins essential for mitochondrial fusion processes .

Case Study: CMT2A Therapeutics

- Objective : To develop small-molecule activators of mitofusins for treating CMT2A.

- Findings : A series of 6-phenylhexanamide derivatives were designed, leading to the identification of a compound with improved pharmacokinetic properties and efficacy in promoting mitochondrial fusion. This compound demonstrated potential as a preclinical candidate for further development in treating CMT2A .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship (SAR) of this compound is critical for optimizing its biological activity. SAR studies have revealed that modifications to the phenyl and hexanamide components can significantly affect the compound's potency and selectivity as a mitofusin activator.

Key Findings from SAR Studies

- Optimal Substituents : The presence of specific substituents on the phenyl ring enhances binding affinity and biological activity. For instance, lipophilic groups at certain positions have been shown to improve potency against target proteins involved in mitochondrial dynamics .

- Pharmacokinetic Optimization : Variations in the amide nitrogen position relative to the carbonyl group have been explored, leading to compounds with enhanced stability and permeability across biological membranes .

Potential Therapeutic Applications

Beyond mitochondrial dynamics, this compound derivatives may find applications in other therapeutic areas:

Antimicrobial Properties

Research indicates that certain derivatives exhibit antimicrobial activity, suggesting potential applications in treating infections or skin conditions related to microbial pathogens .

Anti-obesity Effects

Inhibitors derived from this compound class are being investigated for their role in regulating lipid metabolism, which could lead to therapeutic strategies against obesity-related disorders .

Future Directions and Research Opportunities

The ongoing research into this compound highlights several avenues for future exploration:

- Clinical Trials : Continued development and testing of promising derivatives in clinical settings to evaluate their efficacy and safety profiles.

- Mechanistic Studies : Further investigations into the mechanisms by which these compounds influence mitochondrial dynamics and their broader implications for cellular health.

- Broader Applications : Exploring additional therapeutic areas where these compounds could be beneficial, such as neuroprotection or metabolic regulation.

Mechanism of Action

The mechanism of action of 5-Oxo-4-phenylhexanamide involves its interaction with various molecular targets. The amide group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl group can participate in π-π interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Key analogues are compared below based on structural modifications:

| Compound Name | Molecular Formula | Functional Groups | Key Structural Differences | Potential Applications |

|---|---|---|---|---|

| 5-Oxo-4-phenylhexanamide | C₁₂H₁₅NO₂ | Amide, ketone, phenyl | Baseline compound | Drug intermediates, enzyme inhibitors |

| 5-Oxo-4-phenylhexanoic acid | C₁₂H₁₄O₃ | Carboxylic acid, ketone, phenyl | Amide → carboxylic acid | Precursor for polymers, surfactants |

| 4-Phenylhexanamide | C₁₂H₁₇NO | Amide, phenyl | No ketone group | Peptidomimetics, agrochemicals |

| 5-Oxo-4-(4-methylphenyl)hexanamide | C₁₃H₁₇NO₂ | Amide, ketone, methyl-substituted phenyl | Methyl enhances lipophilicity | Enhanced blood-brain barrier penetration |

Key Observations :

- Acid vs. Amide: Replacing the amide with a carboxylic acid (as in 5-oxo-4-phenylhexanoic acid) increases polarity and acidity (pKa ~4-5 vs. amide pKa ~17-20), impacting solubility and reactivity .

- Ketone Role : The ketone in this compound may participate in nucleophilic additions or serve as a metabolic oxidation site, unlike 4-phenylhexanamide, which lacks this reactivity .

Pharmacological and Physicochemical Properties

While direct data on this compound are sparse, inferences are drawn from analogues:

- Metabolic Stability : The amide group resists esterase-mediated hydrolysis, unlike carboxylic acid derivatives, which may explain prolonged half-life in biological systems.

- Solubility : this compound is expected to have moderate aqueous solubility (~1–10 mg/mL) due to the amide’s hydrogen-bonding capacity, whereas methyl-substituted variants may require formulation aids.

- Thermal Stability: Ketone-containing amides typically exhibit melting points ~120–150°C, higher than non-ketone analogues due to crystallinity from polar groups.

Q & A

Q. Example Computational Workflow :

Optimize geometry using B3LYP/6-31G(d).

Calculate Fukui indices for reactivity prediction.

Validate with experimental kinetic data (e.g., reaction rates).

Basic: What spectroscopic techniques are most reliable for confirming the identity of this compound?

Methodological Answer:

- NMR Spectroscopy : Use H-C HSQC to correlate protons and carbons, resolving ambiguities in crowded regions (e.g., δ 2.5-3.5 ppm) .

- IR Spectroscopy : Identify carbonyl (C=O) and amide (N-H) stretches; cross-reference with NIST Chemistry WebBook .

- X-ray Crystallography : For definitive structural confirmation, deposit CIF files in the Cambridge Structural Database .

Advanced: How should researchers design experiments to investigate the metabolic stability of this compound?

Methodological Answer:

- In Vitro Models : Use liver microsomes (human/rat) with NADPH cofactors; quantify parent compound depletion via LC-MS/MS .

- Isotope Labeling : Synthesize C-labeled analogs to track metabolic pathways (e.g., hydroxylation at C-5) .

- Data Normalization : Report results relative to positive controls (e.g., verapamil for CYP3A4 activity) to account for inter-lab variability .

Basic: How can researchers access reliable spectral data for this compound?

Methodological Answer:

- Public Databases : Search NIST Chemistry WebBook for IR/NMR spectra .

- Journal Supplements : Extract data from peer-reviewed articles (e.g., European Journal of Pharmaceutical Sciences) .

- Collaborative Repositories : Query Chemotion or RADAR4Chem for unpublished datasets .

Advanced: What strategies are effective in analyzing structure-activity relationships (SAR) for this compound derivatives?

Methodological Answer:

Analog Synthesis : Modify substituents (e.g., phenyl → pyridyl) and assess bioactivity shifts .

Statistical Modeling : Apply principal component analysis (PCA) to correlate structural descriptors (logP, polar surface area) with activity .

Crystallographic Studies : Determine binding modes in enzyme active sites to rationalize SAR trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.